molecular formula C20H23N3O2S2 B14967246 2-{[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N,N-diethylacetamide

2-{[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N,N-diethylacetamide

Cat. No.: B14967246
M. Wt: 401.5 g/mol
InChI Key: POBJAHRPSLDXBE-UHFFFAOYSA-N
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Description

2-{[3-(3,4-Dimethylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N,N-diethylacetamide is a complex organic compound featuring a thienopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(3,4-dimethylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N,N-diethylacetamide typically involves multi-step organic reactions. The process begins with the formation of the thienopyrimidine core, followed by the introduction of the 3,4-dimethylphenyl group and the sulfanyl group. The final step involves the acylation of the thienopyrimidine derivative with N,N-diethylacetamide under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[3-(3,4-Dimethylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N,N-diethylacetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The thienopyrimidine core can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thienopyrimidine derivatives.

Scientific Research Applications

2-{[3-(3,4-Dimethylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N,N-diethylacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[3-(3,4-Dimethylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N,N-diethylacetamide involves its interaction with specific molecular targets. The thienopyrimidine core can interact with enzymes or receptors, modulating their activity. The sulfanyl group may also play a role in binding to metal ions or other biomolecules, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[3-Allyl-5-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide
  • 2-{[3-Allyl-5-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide

Uniqueness

2-{[3-(3,4-Dimethylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N,N-diethylacetamide is unique due to its specific substitution pattern and the presence of the N,N-diethylacetamide group. This structural feature may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C20H23N3O2S2

Molecular Weight

401.5 g/mol

IUPAC Name

2-[3-(3,4-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N,N-diethylacetamide

InChI

InChI=1S/C20H23N3O2S2/c1-5-22(6-2)17(24)12-27-20-21-16-9-10-26-18(16)19(25)23(20)15-8-7-13(3)14(4)11-15/h7-11H,5-6,12H2,1-4H3

InChI Key

POBJAHRPSLDXBE-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)CSC1=NC2=C(C(=O)N1C3=CC(=C(C=C3)C)C)SC=C2

Origin of Product

United States

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